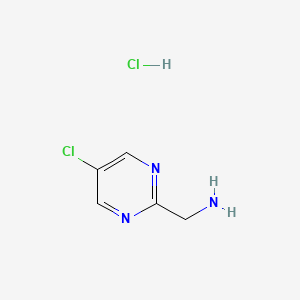

(5-Chloropyrimidin-2-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

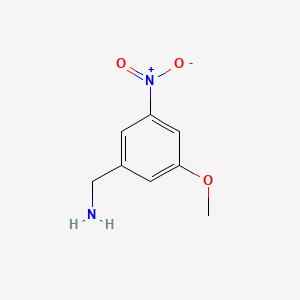

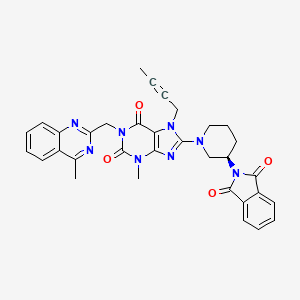

“(5-Chloropyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H7Cl2N3 . It is a solid substance and is used in various scientific research .

Molecular Structure Analysis

The InChI code for “(5-Chloropyrimidin-2-yl)methanamine hydrochloride” is1S/C5H6ClN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms. Physical And Chemical Properties Analysis

“(5-Chloropyrimidin-2-yl)methanamine hydrochloride” is a solid substance . It has a molecular weight of 180.04 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Nucleic Acid Base Tautomerism

Research has explored the tautomeric equilibria of nucleic acid bases, like pyrimidine, in various environments. The interaction between molecules, such as 2-oxo-5-chloro-pyrimidine, affects their tautomeric stability. Studies using infrared spectroscopy have provided insights into the isolated bases of biologically significant nucleic acids, revealing only one tautomeric form in inert matrix environments, which aligns with forms found in polar solutions. These findings suggest biological significance, as different tautomeric forms could lead to spontaneous mutation by forming unconventional base pairs (Person et al., 1989).

Metabolic Syndrome Treatment

Chlorogenic acid, a phenolic compound, shows promise in treating metabolic syndrome through its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It functions as both a nutraceutical for disease prevention and treatment and as a natural food additive due to its antimicrobial properties, which can help preserve food products (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Antidepressant Mechanisms

The 5-HT1A receptor, a critical component of the brain's serotonin system, modulates neurotransmitter release, affecting depression and responses to antidepressants. Many drugs targeting the 5-HT1A receptor, including those with piperazine, piperidine, and pyrimidine groups, have shown antidepressant effects. This research provides a basis for developing clinical drugs for depression (Wang et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

(5-chloropyrimidin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEKRTMTFCEXGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloropyrimidin-2-yl)methanamine hydrochloride | |

CAS RN |

1609409-10-0 |

Source

|

| Record name | 2-Pyrimidinemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloropyrimidin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)